5-fluoro-1H-quinazolin-4-one
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Overview
Description
5-fluoro-1H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide in the presence of a catalyst. The reaction typically proceeds under reflux conditions, yielding the desired quinazolinone derivative .
Another method involves the reaction of 2-aminobenzonitrile with ethyl formate, followed by cyclization in the presence of a base such as sodium ethoxide. This method also produces this compound with good yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which have been studied for their potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-phenylquinazolin-4-one: This compound is similar in structure but has a phenyl group at the 3-position, which alters its biological activity.
2-methylquinazolin-4-one: The presence of a methyl group at the 2-position changes the compound’s chemical properties and biological activities.
4-anilinoquinazoline: This compound has an aniline group at the 4-position and is known for its anticancer properties.
Uniqueness
5-fluoro-1H-quinazolin-4-one is unique due to the presence of the fluorine atom at the 5-position, which significantly enhances its stability and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
5-fluoro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEZULVIMJVIFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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